(1R,3S)-3-Aminocyclohexanol
Overview
Description
(1R,3S)-3-Aminocyclohexanol is a chiral compound with significant importance in various fields of chemistry and biology. It is a cyclohexane derivative with an amino group at the third position and a hydroxyl group at the first position, both in a specific stereochemical configuration. This compound is known for its applications in the synthesis of pharmaceuticals and as a building block in organic chemistry.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes
Mode of Action
The exact mode of action of (1R,3S)-3-Aminocyclohexanol is not well-documented. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The specific nature of these interactions and their resulting changes would depend on the compound’s primary targets .
Biochemical Pathways
Similar compounds have been shown to impact various biochemical pathways
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These studies can provide insights into the potential ADME properties of this compound.
Result of Action
Similar compounds have been shown to induce cell death in certain cell types
Action Environment
Similar compounds have been studied for their environmental stability and the influence of environmental factors on their action . These studies can provide insights into the potential environmental influences on this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1R,3S)-3-Aminocyclohexanol can be achieved through several synthetic routes. One common method involves the asymmetric reduction of 3-aminocyclohexanone using chiral catalysts. This process typically employs hydrogenation in the presence of a chiral ligand to ensure the desired stereochemistry is achieved . Another method involves the use of chiral auxiliaries to induce the formation of the (1R,3S) configuration during the reduction process .
Industrial Production Methods
For industrial-scale production, the preparation method often involves the use of readily available starting materials and efficient catalytic systems. The process may include the use of high-pressure hydrogenation reactors and chiral catalysts to achieve high yields and optical purity . The reaction conditions are optimized to ensure scalability and cost-effectiveness, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-Aminocyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form cyclohexylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-aminocyclohexanone.
Reduction: Formation of cyclohexylamine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(1R,3S)-3-Aminocyclohexanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-Aminocyclopentanol: A similar compound with a five-membered ring structure.
(1R,2S)-2-Aminocyclohexanol: Differing in the position of the amino group.
(1S,3R)-3-Aminocyclohexanol: The enantiomer of (1R,3S)-3-Aminocyclohexanol.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(1R,3S)-3-aminocyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQIPYGXPZUDDP-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480732 | |
Record name | (1R,3S)-3-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1110772-22-9 | |
Record name | 3-Aminocyclohexanol, (1R,3S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110772229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,3S)-3-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINOCYCLOHEXANOL, (1R,3S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QYD5GX32S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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